![molecular formula C23H29N3O3S B2629474 3-(7-叔丁基-4-氧代-3,4,5,6,7,8-六氢[1]苯并噻吩并[2,3-d]嘧啶-2-基)-N-[(5-甲基-2-呋喃基)甲基]丙酰胺 CAS No. 950346-45-9](/img/structure/B2629474.png)
3-(7-叔丁基-4-氧代-3,4,5,6,7,8-六氢[1]苯并噻吩并[2,3-d]嘧啶-2-基)-N-[(5-甲基-2-呋喃基)甲基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
相关化合物研究
咖啡因和 A2A 腺苷受体失活的神经保护作用:
- 陈等人 (2001) 的一项研究发现,作为 A2A 腺苷受体拮抗剂的咖啡因可以减轻帕金森病特征性的多巴胺能缺陷。该研究表明咖啡因和其他 A2A 拮抗剂可能是神经退行性疾病的潜在治疗方法,突出了在药物开发中靶向特定受体通路的重要性 陈等人,2001.
5-羟色胺1A 受体占据率和新型拮抗剂应用:
- 拉比纳等人 (2002) 的研究检查了人类大脑中一种新型、选择性、沉默的 5-HT(1A) 拮抗剂的体内占据率,该拮抗剂在焦虑和情绪障碍的治疗中具有潜在应用。这项研究证明了某些化合物能够在人体大脑中实现对特定受体的较高占据率,同时副作用最小,突出了靶向受体拮抗的治疗潜力 拉比纳等人,2002.
新型抑制剂的药效学和药代动力学:
- 班恩等人 (2010) 评估了一种新型 5-脂氧合酶激活蛋白 (FLAP) 抑制剂,证明了其在健康受试者中的药效学和药代动力学。该研究提供了有关如何开发新型抑制剂及其在治疗哮喘和心血管疾病等疾病中的潜在影响的见解 班恩等人,2010.
环境酚类和潜在影响:
- 莫滕森等人 (2014) 研究了接触各种环境酚类,强调了这些化合物如何根据种族/民族和地理位置等因素对生理产生不同影响。这项研究强调了化学暴露的复杂性和人类反应的多样性 莫滕森等人,2014.
作用机制
Target of Action
MFCD11998952, also known as CCG-175403, F3382-7520, 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-((5-methylfuran-2-yl)methyl)propanamide, VU0616222-1, or 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide, primarily targets the Cereblon (CRBN) E3 Ligase . CRBN is a substrate receptor for the CRL4 CRBN E3 ubiquitin ligase .
Mode of Action
MFCD11998952 interacts with CRBN to induce recruitment and ubiquitin-mediated proteasomal degradation of the transcription factors Ikaros and Aiolos . Compared with immunomodulatory agents such as lenalidomide that also degrade Ikaros/Aiolos, MFCD11998952 demonstrates a faster, deeper, and more sustained degradation of these transcription factors .
Biochemical Pathways
The degradation of Ikaros and Aiolos by MFCD11998952 leads to derepression of cyclin-dependent kinase (CDK) inhibitors and interferon-stimulated genes, such as IRF7, and reduction of the critical oncogenic factor, c-Myc . This results in potent, autonomous cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines .
Result of Action
The result of MFCD11998952’s action is potent cell killing and apoptosis in a large panel of genetically heterogeneous NHL cell lines . It also demonstrated in vivo activity in NHL xenograft models, leading to tumor regression and tumor-free animals .
属性
IUPAC Name |
3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-13-5-7-15(29-13)12-24-19(27)10-9-18-25-21(28)20-16-8-6-14(23(2,3)4)11-17(16)30-22(20)26-18/h5,7,14H,6,8-12H2,1-4H3,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHRZBPSCGEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-[(5-methyl-2-furyl)methyl]propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。